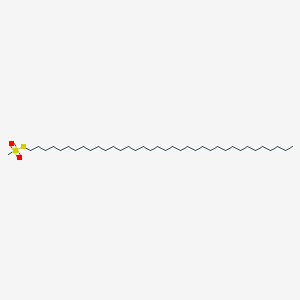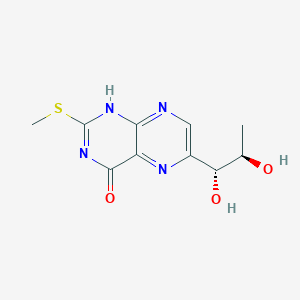![molecular formula C6H7NO B015640 2-アザビシクロ[2.2.1]ヘプト-5-エン-3-オン CAS No. 49805-30-3](/img/structure/B15640.png)
2-アザビシクロ[2.2.1]ヘプト-5-エン-3-オン
概要
説明
科学的研究の応用
2-Azabicyclo[2.2.1]hept-5-en-3-one is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It serves as a building block for the synthesis of carbocyclic nucleosides and other complex molecules.
Biology: The compound is used in the synthesis of antiviral agents such as Carbovir and Abacavir.
Medicine: It is a precursor for therapeutic drugs and has applications in drug design and development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
Target of Action
2-Azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides . It is used as a precursor in the preparation of various therapeutic drugs . For instance, it is used in the synthesis of Amino-peramivir, a potent neuraminidase inhibitor, and five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .
Mode of Action
The exact mode of action of 2-Azabicyclo[2.2.1]hept-5-en-3-one depends on the specific therapeutic drug it is used to synthesize. For instance, when used to synthesize Amino-peramivir, it acts as a neuraminidase inhibitor, preventing the spread of influenza virus within the host . When used to synthesize potential GABA-AT inactivators, it could potentially inhibit the action of GABA aminotransferase, an enzyme that breaks down gamma-aminobutyric acid (GABA), thereby increasing the levels of this neurotransmitter in the brain .
Biochemical Pathways
2-Azabicyclo[2.2.1]hept-5-en-3-one is involved in various biochemical pathways, depending on the therapeutic drugs it is used to synthesize . For instance, in the synthesis of Amino-peramivir, it is involved in the neuraminidase pathway, affecting the life cycle of the influenza virus . In the synthesis of potential GABA-AT inactivators, it is involved in the GABAergic pathway, potentially affecting neurotransmission .
Result of Action
The result of the action of 2-Azabicyclo[2.2.1]hept-5-en-3-one is the synthesis of various therapeutic drugs . These drugs can have a range of molecular and cellular effects, depending on their specific mechanisms of action. For instance, Amino-peramivir can inhibit the spread of the influenza virus within the host, while potential GABA-AT inactivators can increase the levels of GABA in the brain .
Action Environment
The action of 2-Azabicyclo[2.2.1]hept-5-en-3-one can be influenced by various environmental factors. For instance, the synthesis of therapeutic drugs using this compound would need to be carried out under specific conditions to ensure efficacy and stability. Furthermore, once the drugs are administered, factors such as pH, temperature, and the presence of other molecules can affect their action .
準備方法
Synthetic Routes and Reaction Conditions
Diels-Alder Reaction: One of the primary methods for synthesizing 2-Azabicyclo[2.2.1]hept-5-en-3-one involves the Diels-Alder reaction between tosyl cyanide and cyclopentadiene.
Lipase Enzymes: Another method involves the use of lipase enzymes for the resolution of racemic mixtures.
Transition Metal Catalysis: Various transition metal-catalyzed methodologies have been developed, including copper-mediated N-arylation.
Industrial Production Methods
Industrial production methods for 2-Azabicyclo[2.2.1]hept-5-en-3-one typically involve large-scale biotransformation processes using whole cell catalysts. These processes can achieve high optical purity (>98% enantiomeric excess) and are suitable for large-scale production .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides.
Reduction: Reduction reactions can convert the lactam to its corresponding amine.
Substitution: Substitution reactions, such as N-arylation, are common.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Catalysts: Copper catalysts are often employed in N-arylation reactions.
Major Products
Epoxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Aryl Derivatives: Formed from substitution reactions.
類似化合物との比較
2-Azabicyclo[2.2.1]hept-5-en-3-one can be compared with other similar bicyclic lactams:
2-(2-Azabicyclo[2.2.1]hept-2-yl)ethanol: This compound has a similar bicyclic structure but with an additional ethanol group.
exo-3-Azabicyclo[3.1.0]hexane-6-methanol: This compound has a different bicyclic framework and an additional methanol group.
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride: This compound has a larger bicyclic structure and an amino group.
The uniqueness of 2-Azabicyclo[2.2.1]hept-5-en-3-one lies in its versatility as a synthetic intermediate and its wide range of applications in drug synthesis and development .
特性
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFYKNOXPZZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868505 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49805-30-3, 61865-48-3 | |
| Record name | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49805-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,S)-2-Azabicyclo(2.2.1)hept-5-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049805303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-2-azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Azabicyclo[2.2.1]hept-5-en-3-one?
A1: 2-Azabicyclo[2.2.1]hept-5-en-3-one has the molecular formula C6H7NO and a molecular weight of 109.13 g/mol. []
Q2: What spectroscopic data is available for 2-Azabicyclo[2.2.1]hept-5-en-3-one?
A2: 1H NMR data has been used to confirm the exo stereoconfiguration of the epoxide formed during the epoxidation of 2-Azabicyclo[2.2.1]hept-5-en-3-one. [] Additionally, Fourier transform microwave spectroscopy has been employed to study the compound and its monohydrated complex. []
Q3: How is 2-Azabicyclo[2.2.1]hept-5-en-3-one used in organic synthesis?
A3: 2-Azabicyclo[2.2.1]hept-5-en-3-one serves as a valuable starting material for the synthesis of various carbocyclic nucleosides, including antiviral agents like carbovir and abacavir. [, , , , ] It acts as a key intermediate in multi-step synthetic routes.
Q4: What types of reactions is 2-Azabicyclo[2.2.1]hept-5-en-3-one commonly involved in?
A4: The compound undergoes several key reactions:
- Ring-opening metathesis: With allyltrimethylsilane, this reaction yields pyrrolidine derivatives. Catalyst selection is crucial for controlling regioselectivity. [, , ]
- Sodium borohydride-mediated C-N bond cleavage: This reaction facilitates the synthesis of carbocyclic ribofuranosyl nucleosides. [, , ]
- Electrophilic substitution: Reactions with bromine in the presence of acetic acid or fluoride ions lead to the formation of substituted 2-azanorbornan-3-ones. These can be further converted into cyclopentylamine derivatives, essential for synthesizing 3-deoxyribonucleosides. []
- Hydroarylation: This reaction, followed by ring-opening, provides access to stereodefined trisubstituted cyclopentane analogs. []
- Diels-Alder reactions: Analogues of 2-Azabicyclo[2.2.1]hept-5-en-3-one, when used as dienophiles, offer a route to carbocyclic C-nucleosides. []
Q5: Can the chemoselectivity of reactions involving 2-Azabicyclo[2.2.1]hept-5-en-3-one be controlled?
A5: Yes, the chemoselectivity of metathesis reactions involving 2-Azabicyclo[2.2.1]hept-5-en-3-one can be influenced by the choice of catalyst and the presence or absence of an external alkene (cross-metathesis partner). []
Q6: How is microwave irradiation utilized in reactions involving 2-Azabicyclo[2.2.1]hept-5-en-3-one?
A6: Microwave irradiation has proven effective in accelerating various reactions, including copper-catalyzed N-arylation [, ], rhodium-catalyzed C-arylation [, ], and cycloaddition reactions with azides. []
Q7: Is 2-Azabicyclo[2.2.1]hept-5-en-3-one chiral?
A7: Yes, 2-Azabicyclo[2.2.1]hept-5-en-3-one is a chiral molecule. Its enantiomers find extensive use as synthons. [, , , , , ]
Q8: How can the enantiomers of 2-Azabicyclo[2.2.1]hept-5-en-3-one be obtained?
A8: Enantiopure forms of 2-Azabicyclo[2.2.1]hept-5-en-3-one are accessible through:
- Enzymatic resolution: This is often achieved using lipases or lactamases for enantioselective acylation or hydrolysis. [, , , ]
- Chemical transformation: One enantiomer can be converted into the other via a multi-step sequence involving a skeletal rearrangement. []
Q9: What is the significance of enantiomerically pure 2-Azabicyclo[2.2.1]hept-5-en-3-one?
A9: Enantiomerically pure 2-Azabicyclo[2.2.1]hept-5-en-3-one, particularly the (−)-enantiomer, is crucial for synthesizing antiviral drugs such as carbovir and abacavir. [, ]
Q10: How can the stereoselectivity of reactions involving 2-Azabicyclo[2.2.1]hept-5-en-3-one be controlled?
A10: Controlling the stereochemical outcome often relies on:
- Protecting group selection: The choice of the N-H protecting group in reactions like osmium tetraoxide-catalyzed hydroxylation can direct the stereochemistry of the product. []
- Choice of reagents and reaction conditions: For instance, epoxidation using potassium hydrogen persulfate favors exo-epoxide formation. []
Q11: What are the key therapeutic applications of compounds derived from 2-Azabicyclo[2.2.1]hept-5-en-3-one?
A11: Derivatives of 2-Azabicyclo[2.2.1]hept-5-en-3-one have shown promise in the following areas:
- Antiviral activity: They are essential building blocks for synthesizing nucleoside analogs active against HIV and hepatitis B virus. [, , , ]
- Glycosidase inhibition: Derivatives, particularly hydroxylated cyclopentylamines and dihydroxynicotinic acids, show potential as glycosidase inhibitors. []
- P2Y14R antagonism: Bridged piperidine analogues exhibit promising affinity for the P2Y14R receptor, suggesting potential applications in treating inflammatory and respiratory diseases. []
Q12: Are there any notable drug candidates based on 2-Azabicyclo[2.2.1]hept-5-en-3-one?
A12: Yes, several notable drug candidates are based on this scaffold:
- Carbovir and abacavir: These are anti-HIV drugs developed from 2-Azabicyclo[2.2.1]hept-5-en-3-one. [, , ]
- Peramivir: This is an antiviral drug used to treat influenza, and its synthesis utilizes a 2-Azabicyclo[2.2.1]hept-5-en-3-one derivative. [, ]
- MRS4738 and MRS4815: These are potent P2Y14R antagonists with demonstrated antihyperalgesic and antiasthmatic activity in vivo. []
Q13: What analytical methods are employed for studying 2-Azabicyclo[2.2.1]hept-5-en-3-one?
A13: Several techniques are commonly used:
- High-performance liquid chromatography (HPLC): This is particularly useful for separating and quantifying enantiomers of 2-Azabicyclo[2.2.1]hept-5-en-3-one using chiral stationary phases. []
- Fourier transform microwave spectroscopy: This technique provides insights into the structure and properties of the compound and its hydrated complexes in the gas phase. []
Q14: How is computational chemistry applied to research on 2-Azabicyclo[2.2.1]hept-5-en-3-one?
A14: Computational tools are essential for:
- Understanding reaction mechanisms: For instance, theoretical calculations help elucidate the mechanism of hydrolysis of the tosyl cyanide-cyclopentadiene adduct to 2-Azabicyclo[2.2.1]hept-5-en-3-one. []
- Structure-activity relationship (SAR) studies: Computational modeling assists in rationalizing the observed biological activities of various derivatives and guiding the design of new compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)












